3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic organic compound featuring a fused pyrrole-pyridine core with a nitro (-NO₂) substituent at the 3-position and a carbonitrile (-CN) group at the 5-position. This structure combines electron-withdrawing groups (nitro and cyano) with an aromatic system, rendering it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-2-6-8(11-5)7(4-10-6)12(13)14/h1-2,4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHZYVTCKNIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237067 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-29-6 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the nitration of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Major Products
Reduction: 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes makes it a potential candidate for drug development .
Comparison with Similar Compounds
Key Structural and Functional Differences
The nitro-substituted derivative is compared to halogenated, unsubstituted, and heteroaromatic analogs (Table 1).
Table 1: Comparative Analysis of Pyrrolo[3,2-b]pyridine-5-carbonitrile Derivatives
Key Findings:
This may influence reactivity in cross-coupling reactions or interactions with biological targets . Thieno[3,2-b]pyridine analogs (e.g., ) exhibit greater π-electron density due to the sulfur atom, altering binding affinities in medicinal applications .
Synthetic Accessibility :
- Nitro derivatives often require controlled nitration conditions to avoid over-oxidation or ring degradation. In contrast, halogenated analogs (e.g., 3-chloro) are typically synthesized via nucleophilic substitution or palladium-catalyzed routes .
- The unsubstituted parent compound (CAS 146767-63-7) is synthesized via cyclization reactions, with a boiling point of 373°C and density of 1.34 g/cm³ .
Pyrazole-fused derivatives () demonstrate antimicrobial activity, highlighting the broader pharmaceutical applicability of this scaffold .
Physicochemical Properties :
- The nitro group reduces solubility in aqueous media compared to the unsubstituted or chloro analogs. For instance, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile exhibits moderate solubility in polar solvents like DMSO, while nitro derivatives are likely less soluble .
- Halogenated derivatives (e.g., 3-bromo) have higher molecular weights and lower solubility, limiting their use in solution-phase reactions .
Biological Activity
3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS No. 1190318-29-6) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₄N₄O₂, with a molecular weight of approximately 180.14 g/mol. The compound features a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a carbonitrile group at the 5-position. These structural characteristics contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, it may help treat tumors exhibiting abnormal FGFR activation .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although specific efficacy data remains limited .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:
- FGFR Inhibition : By targeting FGFRs, the compound disrupts downstream signaling pathways that promote tumor growth and survival .
- Kinase Modulation : It has been observed to modulate kinase activity, making it a candidate for drug development aimed at various kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. For instance, one study reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in determining the biological activity of pyrrolo derivatives. Modifications to the nitro or carbonitrile groups can significantly influence their potency and selectivity against target enzymes or receptors .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
